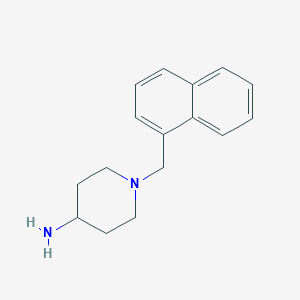

4-Amino-1-(1-naphthyl)methylpiperidine

Description

Properties

Molecular Formula |

C16H20N2 |

|---|---|

Molecular Weight |

240.34 g/mol |

IUPAC Name |

1-(naphthalen-1-ylmethyl)piperidin-4-amine |

InChI |

InChI=1S/C16H20N2/c17-15-8-10-18(11-9-15)12-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,15H,8-12,17H2 |

InChI Key |

PTTXVBBONCRIME-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 1 1 Naphthyl Methylpiperidine and Its Analogues

Strategies for Piperidine (B6355638) Ring Formation in Complex Molecular Architectures

The creation of the piperidine nucleus within a larger molecular framework can be achieved through several powerful synthetic approaches, including reductive amination, intramolecular cyclization, and multi-component reactions.

Reductive amination, also known as reductive alkylation, is a highly efficient method for forming carbon-nitrogen bonds and is a cornerstone in the synthesis of amines. wikipedia.org The reaction typically involves the condensation of a carbonyl group (aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This process is widely used due to its operational simplicity and the availability of a wide range of low-cost reagents. researchgate.net

To construct a piperidine ring, a "double reductive amination" approach can be employed, typically starting from a 1,5-dicarbonyl compound which reacts with a primary amine or ammonia. The initial condensation and reduction form an amino-carbonyl intermediate, which then undergoes a second, intramolecular reductive amination to close the ring.

Several reducing agents are commonly used, each with specific advantages:

Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly useful because it is mild enough to selectively reduce imines in the presence of more reactive aldehydes and ketones. masterorganicchemistry.com It is stable in protic solvents like methanol and is not sensitive to water. commonorganicchemistry.com

Sodium triacetoxyborohydride (NaBH(OAc)₃) : Known as STAB, this is another mild and selective reducing agent. It is often preferred when avoiding cyanide in the reaction or waste stream is desirable. masterorganicchemistry.com It is sensitive to water and typically used in solvents like dichloromethane (DCM) or dichloroethane (DCE). commonorganicchemistry.com

Sodium borohydride (NaBH₄) : A more powerful reducing agent, NaBH₄ can reduce both imines and the starting carbonyl compounds. Therefore, it is typically added only after sufficient time has been allowed for the complete formation of the imine intermediate. commonorganicchemistry.com

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Chemical Formula | Key Characteristics | Common Solvents |

| Sodium Cyanoborohydride | NaBH₃CN | Mild; selectively reduces imines over ketones/aldehydes; water-insensitive. masterorganicchemistry.comcommonorganicchemistry.com | Methanol, Ethanol |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild; good alternative to NaBH₃CN; water-sensitive. masterorganicchemistry.comcommonorganicchemistry.com | DCE, DCM, THF |

| Sodium Borohydride | NaBH₄ | Stronger reductant; reduces both imines and carbonyls; added after imine formation. commonorganicchemistry.com | Methanol, Ethanol |

For the synthesis of a 4-aminopiperidine (B84694) scaffold, a common strategy involves the reductive amination of N-protected 4-piperidone with a suitable amine, followed by reduction of the resulting imine. researchgate.net

Intramolecular cyclization is a powerful strategy where a cyclic product is formed from a single, acyclic precursor. nih.gov This approach is particularly valuable for achieving high levels of stereo- and regioselectivity, which can be controlled through the use of chiral catalysts and ligands. nih.gov In the context of piperidine synthesis, the acyclic substrate contains a nitrogen source (often an amine) and one or more reactive sites that participate in the ring-closing event, which can form either a new C-N or C-C bond. nih.gov

Radical cyclizations offer a versatile method for constructing piperidine rings, often under mild conditions. rsc.org These reactions typically involve the generation of a radical species that subsequently attacks an unsaturated moiety within the same molecule to forge a new bond and close the ring.

One common approach involves the formation of an N-centered radical, which can be initiated by a copper catalyst. This N-radical can then participate in a 1,5-hydrogen atom transfer (HAT) to generate a carbon-centered radical, which is then trapped to form the piperidine ring. nih.gov For instance, Bruin et al. developed a method using a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes, which proceeds in good yields. nih.gov Similarly, polysubstituted piperidines have been prepared via the cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org

Table 2: Examples of Radical-Mediated Piperidine Synthesis

| Precursor Type | Catalyst/Initiator | Key Transformation | Reference |

| Linear Amino-aldehydes | Cobalt(II) Complex | N-radical formation followed by cyclization. | nih.gov |

| 1,6-Enynes | Triethylborane | Complex radical cascade involving two successive cyclizations. | nih.gov |

| N-Fluoride Amides | Copper Complex | N-F bond cleavage to form an N-radical, followed by C-H activation and cyclization. | nih.govacs.org |

| Unsaturated Diacyl Piperazines | Mn(OAc)₃ | Oxidative radical cyclization with 1,3-dicarbonyl compounds. | nih.gov |

Cyclization cascades initiated by a hydride transfer represent another sophisticated strategy for piperidine synthesis. In these reactions, a hydride shift, often catalyzed by a Lewis or Brønsted acid, generates a reactive intermediate that triggers one or more subsequent ring-closing events. nih.gov

For example, Yamazaki et al. demonstrated the intramolecular cyclization of amides bearing alkene groups via hydride transfer, which efficiently produces piperidines with tertiary amino groups in polar solvents like DMSO. nih.gov Mori and colleagues developed a method for the double C-H functionalization/cyclization of 1,3-ene-dienes initiated by a chiral magnesium biphosphate catalyst, which triggers two successive 1,5-hydride shifts to form two cycles with high diastereoselectivity. nih.gov Such cascade reactions are highly valuable for rapidly building molecular complexity from simple acyclic precursors. acs.org

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that contains portions of all the initial reactants. bohrium.commdpi.com MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules from simple building blocks. bohrium.comtaylorfrancis.com

The synthesis of highly functionalized piperidine scaffolds is a prominent application of MCRs. A classic example is the one-pot reaction between an aromatic aldehyde, an amine, and a β-ketoester, which can be catalyzed by various agents like trimethylsilyl iodide (TMSI) or zirconium oxychloride (ZrOCl₂·8H₂O) to yield densely substituted piperidines. bohrium.comtaylorfrancis.com These reactions allow for the construction of the piperidine ring and the installation of multiple substituents in a single step. nih.gov

Annulation strategies, where a new ring is fused onto an existing molecular framework, are also employed. For example, a [5+1] annulation method, which can involve a hydrogen borrowing mechanism, has been reported for constructing the piperidine ring from a five-carbon chain and a nitrogen source. nih.gov

Intramolecular Cyclization Techniques for Stereocontrol and Ring Closure

Functionalization of the Piperidine Core and Naphthyl Moiety

Once the core structure of 4-Amino-1-(1-naphthyl)methylpiperidine is assembled, further functionalization of either the piperidine ring or the naphthyl group can be undertaken to modulate its properties. Direct functionalization of saturated heterocycles like piperidine is a significant challenge, but modern methods have enabled selective modifications. researchgate.net

Approaches such as C-H functionalization can be used to introduce new substituents at the α-position of the piperidine nitrogen. researchgate.net These methods often require directing groups to achieve high regioselectivity. For the naphthyl moiety, established methods of electrophilic aromatic substitution can be applied. Depending on the existing substitution pattern, reactions such as halogenation (e.g., bromination), nitration, or Friedel-Crafts acylation can introduce functional groups at various positions on the aromatic rings. mdpi.com For instance, the incorporation of a trifluoromethyl group onto a naphthyridine ring, an analogue of naphthalene (B1677914), has been achieved using trifluoromethyltrimethylsilane and a hydrogen fluoride catalyst. mdpi.com Such modifications are crucial for exploring structure-activity relationships in medicinal chemistry programs. nih.gov

Introduction of the 4-Amino Group and N-Alkyl/N-Acyl Substituents

The introduction of substituents onto the nitrogen of the 4-amino group is a common strategy for modifying the properties of the parent compound. Key methods include reductive amination and acylation, which allow for the formation of a wide array of N-alkyl and N-acyl derivatives, respectively. nih.gov

Reductive amination is a widely used method for N-alkylation. This reaction typically involves the condensation of the primary 4-amino group with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. A common procedure involves reacting a 4-aminopiperidine derivative with the desired aldehyde in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride. researchgate.netnih.gov

N-acylation is another fundamental transformation used to introduce acyl, sulfonyl, or other related groups. This is typically achieved by treating the 4-aminopiperidine with an appropriate electrophile, such as an acyl chloride or sulfonyl chloride, often under basic conditions to neutralize the acid byproduct. nih.gov For instance, benzoyl chloride can be used to prepare the corresponding N-benzoyl derivative. nih.gov

| Reaction Type | Typical Reagents | Product |

| Reductive Amination | Aldehyde/Ketone, Sodium Triacetoxyborohydride | N-Alkyl-4-aminopiperidine |

| Alkylation | Alkyl Bromide | N-Alkyl-4-aminopiperidine |

| Acylation | Acyl Chloride, Base (e.g., K₂CO₃) | N-Acyl-4-aminopiperidine |

| Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonyl-4-aminopiperidine |

Stereoselective Synthesis of 4-Aminopiperidine Isomers

Controlling the stereochemistry of substituents on the piperidine ring is crucial, as different isomers can exhibit distinct biological activities. Several stereoselective synthetic methods have been developed to access specific isomers of 4-aminopiperidine analogues.

One approach involves the regioselective ring-opening of a cyclic precursor. For example, a facile synthesis for cis-3-methyl-4-aminopiperidine derivatives has been described starting from an N-benzyl-3-methyl-3,4-epoxi-piperidine. researchgate.net The stereochemical outcome is controlled by the mechanism of the epoxide opening.

Another strategy is the stereoselective reduction of a prochiral ketone. Gold-catalyzed cyclization followed by a chemoselective reduction can produce piperidin-4-ols with excellent diastereoselectivity, which can then be further functionalized to the corresponding amines. nih.gov The choice of reducing agent and reaction conditions can influence which stereoisomer is formed preferentially. For instance, the use of L-Selectride has been shown to produce high diastereomeric ratios in the synthesis of substituted piperidines. aalto.fi

Derivatization Strategies for Enhancing Molecular Complexity and Diversity

Creating libraries of diverse analogues is essential for drug discovery and optimization. A variety of derivatization strategies are employed to modify the 4-aminopiperidine scaffold at multiple positions to enhance molecular complexity.

One powerful strategy begins with a versatile starting material like isonipecotate. Alkylation at the 4-position of the piperidine ring, followed by a Curtius rearrangement of the resulting carboxylic acid, provides an efficient route to 4-substituted-4-aminopiperidine derivatives. nih.gov This method allows for the introduction of various substituents at the 4-position. nih.gov

Systematic exploration of analogues can be achieved through parallel synthesis techniques. For a series of hepatitis C virus inhibitors based on the 4-aminopiperidine scaffold, researchers prepared a wide range of derivatives by modifying different parts of the molecule. nih.gov This involved:

N-Substitution: Using various electrophiles (alkyl bromides, acyl chlorides, sulfonyl chlorides) to react with the 4-amino group. nih.gov

Linker Modification: Altering the chemical group connecting the piperidine to other parts of the molecule. nih.gov

Aromatic Substitution: Introducing different substituents onto aromatic rings within the molecule to fine-tune electronic and steric properties. nih.gov

Derivatization can also be performed using reagents that react specifically with the amino group. For example, 1-naphthylisocyanate is used as a derivatization reagent for amino acids prior to HPLC analysis, forming stable and highly fluorescent naphthylcarbamoyl derivatives. nih.gov This type of reaction could be applied to the 4-amino group to introduce a naphthyl-containing urea moiety.

Protecting Group Strategies and Deprotection Methodologies for the Amino Functionality

In the multi-step synthesis of complex molecules containing the 4-aminopiperidine core, it is often necessary to temporarily block the reactivity of the amino group. springernature.com This is achieved using protecting groups, which can be selectively removed later in the synthetic sequence. springernature.comresearchgate.net The choice of protecting group is critical and depends on its stability to other reaction conditions (orthogonality). springernature.com

The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group. It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and removed under acidic conditions, for example, with trifluoroacetic acid (TFA). creative-peptides.comnih.gov

The 9-fluorenylmethoxycarbonyl (Fmoc) group is another common choice, valued for its lability under basic conditions. nih.gov It is typically removed using a solution of piperidine in a solvent like dimethylformamide (DMF). ub.edu 4-Methylpiperidine (B120128) has also been evaluated as an effective alternative to piperidine for Fmoc removal. scielo.org.mxresearchgate.net

The allyloxycarbonyl (Alloc) group offers an alternative deprotection strategy. It is stable to both the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. The Alloc group is cleaved under mild conditions using a palladium catalyst, such as Pd[PPh₃]₄, in the presence of a scavenger molecule like dimethylamine-borane complex (Me₂NH·BH₃) to trap the allyl cation. researchgate.net

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., Trifluoroacetic acid) creative-peptides.comnih.gov |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., 20% Piperidine in DMF) creative-peptides.comub.edu |

| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) | Pd[PPh₃]₄, Scavenger (e.g., Me₂NH·BH₃) researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of one-dimensional and two-dimensional spectra, a complete picture of the atomic arrangement within 4-Amino-1-(1-naphthyl)methylpiperidine can be assembled.

One-Dimensional ¹H and ¹³C NMR Analysis of Piperidine (B6355638) Conformational Preferences

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons on the piperidine ring are influenced by their axial or equatorial position. The chair conformation is the most stable form for a piperidine ring. The protons in the axial position are typically shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. The coupling constants (J-values) between adjacent protons, particularly the vicinal coupling (³J), are also diagnostic of their dihedral angle and thus their relative orientation (axial-axial, axial-equatorial, equatorial-equatorial).

The ¹³C NMR spectrum complements the ¹H data by showing a distinct signal for each carbon atom in a unique electronic environment. The chemical shifts of the piperidine ring carbons (typically found between 20-60 ppm) and the naphthyl group carbons (in the aromatic region, ~110-150 ppm) confirm the presence of these key structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical ranges for similar structures, as specific experimental data is not available in the cited literature.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthyl-H | 7.4 - 8.2 | - |

| Naphthyl-C | - | 123 - 135 |

| Methylene bridge (-CH₂-) | ~3.8 | ~60 |

| Piperidine-H (axial) | 1.2 - 1.6 | - |

| Piperidine-H (equatorial) | 1.7 - 2.0 | - |

| Piperidine C2/C6 | - | ~54 |

| Piperidine C3/C5 | - | ~30 |

| Piperidine C4 | - | ~50 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity and spatial relationships between atoms, which is essential for a complete structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. It is used to trace the spin systems within the molecule, for instance, confirming the sequence of protons around the piperidine ring and within the naphthyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons. This powerful technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, simplifying the interpretation of the complex ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is vital for connecting different fragments of the molecule. For example, it can show a correlation between the protons of the methylene bridge and carbons in both the piperidine and naphthyl rings, confirming the N-substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences, such as the axial or equatorial orientation of substituents on the piperidine ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The expected molecular weight for this compound (C₁₆H₂₀N₂) is approximately 240.34 g/mol . In an MS experiment, the molecule would be ionized, and the molecular ion peak [M]⁺ or the protonated molecule peak [M+H]⁺ would be observed, confirming the molecular weight. Analysis of the fragmentation pattern provides a fingerprint that can help confirm the structure. Common fragmentation pathways would likely involve the cleavage of the bond between the methylene bridge and the piperidine or naphthyl groups, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry for Exact Mass Measurements

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the exact elemental composition of the molecule. For this compound, HRMS would be able to distinguish its molecular formula (C₁₆H₂₀N₂) from other potential formulas that have a similar nominal mass, providing a high degree of confidence in the compound's identity.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aliphatic piperidine ring and the aromatic naphthyl group would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands for the naphthyl group would be visible in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. It would provide complementary information, especially regarding the C-C bonds of the aromatic naphthyl ring and the aliphatic piperidine skeleton.

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | IR | 3300 - 3500 |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 |

Chromatographic Techniques for Purity Assessment and Isolation of Analogues

Chromatography is essential for separating the target compound from any starting materials, by-products, or other impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile or methanol), would be suitable. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Furthermore, preparative chromatography can be employed for the isolation and purification of the compound itself or any closely related analogues that may have been formed during the synthesis.

Computational Chemistry and Molecular Modeling of 4 Amino 1 1 Naphthyl Methylpiperidine Derivatives

Ligand-Receptor Interactions and Binding Site Analysis

Understanding how a ligand interacts with its receptor is fundamental to drug design. For derivatives of 4-Amino-1-(1-naphthyl)methylpiperidine, computational methods have been instrumental in elucidating these interactions and characterizing the binding sites of various biological targets.

Molecular Docking Studies for Predicting Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a protein's active site.

In the study of this compound derivatives, molecular docking has been employed to investigate their interactions with various enzymes and receptors. For instance, docking studies have revealed that these compounds can effectively bind to the active sites of proteins, with the predicted binding affinities often correlating with their experimentally determined biological activities. The reliability of the docking procedure is often validated by re-docking a co-crystal ligand into the active pocket of the target protein, with a root-mean-square deviation (RMSD) value below 2 Å indicating a reliable process. nih.gov

Key interactions observed in docking studies of similar compounds include hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues within the binding pocket. For example, in a study of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, one compound exhibited three hydrogen bond interactions and ten hydrophobic contacts, including alkyl, π-alkyl, and π-sigma interactions with residues such as Trp58, Tyr62, and Asp197. nih.gov The docking scores, which are a measure of the binding affinity, can help in ranking compounds and prioritizing them for further experimental testing. nih.gov

| Compound | Docking Score (kcal/mol) |

|---|---|

| Compound 4e | -7.43 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.

QSAR studies on this compound and its analogs have been conducted to develop predictive models for their biological activities. researchgate.net These models are built using a set of compounds with known activities and a variety of molecular descriptors that quantify different aspects of the chemical structure. The resulting QSAR models can then be used to predict the activity of new compounds and to guide the design of more potent analogs. nih.gov The predictive ability of a QSAR model is often assessed through validation procedures such as external set cross-validation. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Complex Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can provide detailed information about the conformational changes of a ligand and a protein upon binding, as well as the stability of the resulting complex.

For this compound derivatives, MD simulations can be used to explore the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations can reveal important information about the flexibility of the ligand and the protein, the role of solvent molecules, and the key interactions that contribute to the stability of the complex. The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) over the course of the simulation, with a stable complex showing minor perturbations after an initial equilibration period. nih.gov For example, simulations of a ligand-protein complex showed stabilization after 25 ns with minor fluctuations. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to study the electronic structure and reactivity of molecules. These methods can provide valuable insights into the properties of this compound derivatives that are not accessible through classical molecular mechanics methods.

DFT calculations can be used to optimize the geometry of the molecule, calculate its vibrational frequencies, and determine its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. icm.edu.pl The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. icm.edu.pl These calculations have been shown to be in good agreement with experimental data for similar compounds. icm.edu.pl

Electrostatic Potential Surface (MEP) Mapping for Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) surface is a visualization of the electrostatic potential on the surface of a molecule. It is a useful tool for understanding and predicting intermolecular interactions, as it shows the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound derivatives, MEP mapping can be used to identify the sites that are most likely to be involved in electrostatic interactions with a biological target. The red-colored regions, indicating negative potential, are preferred sites for electrophilic attack, while the blue-colored regions, indicating positive potential, are preferred sites for nucleophilic attack. researchgate.net This information can be used to guide the design of new derivatives with improved binding affinity.

Virtual Screening and Advanced Computational Drug Discovery Protocols

Virtual screening is a computational technique used to search large libraries of compounds for those that are most likely to bind to a drug target. This approach can significantly reduce the time and cost of drug discovery by prioritizing compounds for experimental testing.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, where the collective structural features of known active molecules are used to create a model that can guide the search for new, potentially more potent compounds. This process involves identifying common chemical features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, and their spatial relationships.

A hypothetical pharmacophore model for derivatives of this compound could, for instance, include features derived from the primary amine of the piperidine (B6355638) ring, the aromatic system of the naphthalene (B1677914) group, and the nitrogen atom of the piperidine. The relative orientation and distance between these features would be critical for interaction with a specific biological target. However, without a set of known active and inactive molecules, the development and validation of such a model remain theoretical.

Table 1: Hypothetical Pharmacophore Features of this compound

| Feature ID | Feature Type | Location | Potential Interaction |

| HBD1 | Hydrogen Bond Donor | 4-Amino group | Interaction with hydrogen bond acceptor on a receptor |

| HBA1 | Hydrogen Bond Acceptor | 4-Amino group | Interaction with hydrogen bond donor on a receptor |

| AROM1 | Aromatic Ring | Naphthalene ring | π-π stacking or hydrophobic interactions |

| POS_ION | Positive Ionizable | Piperidine Nitrogen (at physiological pH) | Ionic interaction with a negatively charged residue |

| HYD1 | Hydrophobic | Naphthalene ring | Hydrophobic pocket binding |

This table is illustrative and based on the chemical structure of the parent compound. The actual pharmacophoric features would depend on the specific biological target and the conformations of active derivatives.

De Novo Design Approaches for Novel Analogue Generation

De novo design algorithms utilize computational methods to generate novel molecular structures that are predicted to have high affinity and selectivity for a particular biological target. These approaches can be broadly categorized into two types: fragment-based methods, which build new molecules by connecting smaller chemical fragments, and atom-based methods, which construct molecules atom by atom.

In the context of this compound, a de novo design strategy could be employed to explore novel substitutions on the piperidine ring, the amino group, or the naphthalene moiety. The goal would be to generate analogues with improved pharmacological properties. For example, algorithms could explore different linkers between the piperidine and naphthalene groups or suggest modifications to the 4-amino substituent to enhance target binding.

The success of de novo design is often dependent on the accuracy of the scoring functions used to predict binding affinity and the quality of the input data, such as a well-defined binding pocket of a target protein. Without a known biological target for this compound, any de novo design efforts would be speculative.

In Vitro Pharmacological Characterization and Mechanistic Investigations

Functional Assays for Modulated Biological Pathways and Cellular Responses

There is no information available from functional assays that would describe the impact of 4-Amino-1-(1-naphthyl)methylpiperidine on biological pathways or its effects on cellular responses.

Until research on this compound is conducted and published, its in vitro pharmacological characteristics remain unknown.

Neurotransmitter Reuptake Inhibition Profiles (e.g., Serotonin (B10506), GABA)

No studies were found that have investigated the inhibitory activity of this compound on the reuptake of key neurotransmitters such as serotonin (5-HT) or gamma-aminobutyric acid (GABA). Consequently, there are no publicly available inhibition constants (Kᵢ or IC₅₀ values) to characterize its potency or selectivity for the serotonin transporter (SERT) or GABA transporters (GATs). The potential for this compound to act as a neurotransmitter reuptake inhibitor remains undetermined.

Analysis of Signal Transduction Pathways (e.g., NF-κB, ALK/ROS1)

A thorough review of scientific literature yielded no information on the effects of this compound on intracellular signal transduction pathways. Specifically, there is no evidence to suggest that this compound has been evaluated for its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling cascade or to inhibit Anaplastic Lymphoma Kinase (ALK) or ROS1 tyrosine kinases. The influence of this molecule on these or any other signaling pathways is currently unknown.

Development and Application of Novel Chemical Probes Derived from the Scaffold

Design and Synthesis of Labeled Ligands for Target Identification and Validation

There is no indication in the scientific literature that the this compound scaffold has been utilized as a basis for the design and synthesis of labeled ligands. No studies describing the development of radiolabeled, fluorescently tagged, or biotinylated derivatives of this compound for the purpose of target identification and validation have been published.

Chemoproteomics Approaches for Comprehensive Protein Interaction Profiling

Consistent with the lack of development of labeled probes, there are no reports of chemoproteomics studies involving this compound. As such, no comprehensive profiling of its protein interaction landscape within a cellular or tissue context has been publicly documented.

Future Directions and Research Perspectives

Exploration of Advanced Synthetic Strategies for Complex and Diverse Analogues

The future synthesis of 4-amino-1-(1-naphthyl)methylpiperidine analogues is poised to move beyond traditional methods towards more advanced and efficient strategies. The goal is to create structurally complex and diverse libraries of compounds for biological screening. One promising avenue is the adoption of asymmetric synthesis techniques to produce specific stereoisomers. rsc.org Chiral control is critical, as different enantiomers and diastereomers of a compound can exhibit vastly different pharmacological activities and metabolic profiles. Techniques such as Rh(I)-catalyzed asymmetric hydrogenation, the use of chiral pools like 2-deoxy-D-ribose, and biocatalytic resolutions are being explored for related chiral 4-aminopiperidine (B84694) structures and could be adapted for this scaffold. rsc.org

Furthermore, multicomponent reactions (MCRs) are gaining traction as a powerful tool for generating chemical diversity. mdpi.com MCRs, like the Betti reaction, allow for the one-pot synthesis of complex molecules from three or more starting materials, which is more efficient than traditional multi-step synthesis. mdpi.com Applying such strategies to the this compound core would enable rapid generation of novel derivatives with varied substitutions on the piperidine (B6355638) ring, the amino group, and the naphthyl moiety. Additionally, solid-phase peptide synthesis (SPPS) methodologies, which utilize reagents like 4-methylpiperidine (B120128) for Fmoc group removal, highlight the robustness of the piperidine ring in complex synthetic schemes and could inspire new solid-phase approaches for analogue synthesis. researchgate.net

| Synthetic Strategy | Potential Advantage | Example Application Area |

| Asymmetric Synthesis | Control of stereochemistry, leading to stereochemically pure compounds with potentially improved efficacy and safety. | Development of selective receptor agonists/antagonists. |

| Multicomponent Reactions | Rapid generation of diverse and complex molecular libraries in a single step, improving efficiency. | High-throughput screening campaigns for new biological targets. |

| Solid-Phase Synthesis | Amenable to automation and high-throughput synthesis of compound libraries. | Creation of peptide mimetics or decorated scaffolds. |

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design and optimization of this compound derivatives. mdpi.com These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis. De novo drug design, which uses AI to generate novel molecular structures with desired properties, is a particularly promising area. mdpi.com Generative models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of active compounds to propose new analogues of the this compound scaffold with predicted high affinity and selectivity for a specific biological target. mdpi.com

Computational methods such as molecular docking and molecular dynamics (MD) simulations are already being used to predict the binding modes of piperidine-based ligands with their target proteins. nih.govnih.gov MD simulations can reveal crucial amino acid residues that interact with the ligand, providing insights for structure-based optimization. nih.gov ML models can further enhance this process by predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the design phase, reducing the likelihood of late-stage failures. mdpi.com By combining these in silico approaches, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. mdpi.com

Diversification of Biological Targets for this compound Derivatives

While initial research may focus on a specific target class, the inherent structural features of the this compound scaffold make it a candidate for interacting with a wide range of biological targets. Future research will likely focus on diversifying these targets to address various diseases. The piperidine moiety is a common feature in ligands for central nervous system (CNS) receptors. For instance, derivatives of related 4-aminopiperidines have shown high affinity for muscarinic M3 receptors, sigma (σ) receptors, and delta (δ) opioid receptors. nih.govresearchgate.netnih.gov

Exploration into new therapeutic areas is a logical next step. The anti-proliferative properties observed in some sigma-1 receptor ligands with a piperidine scaffold suggest potential applications in oncology. nih.gov Similarly, the anti-inflammatory and analgesic activities reported for other novel naphthalene (B1677914) derivatives point towards targets like cyclooxygenase (COX) enzymes. nih.govresearchgate.net Furthermore, derivatives have been investigated for activity against HIV, indicating that viral proteins could also be potential targets. nih.gov By systematically modifying the scaffold and screening against diverse panels of receptors, enzymes, and ion channels, new therapeutic applications for this class of compounds can be uncovered. For example, bombesin (B8815690) (BBN) receptor antagonists incorporating a 4-amino-1-carboxymethyl-piperidine moiety have been developed for tumor imaging, highlighting the scaffold's utility in targeting G-protein coupled receptors (GPCRs) like the gastrin-releasing peptide receptor (GRPR). nih.gov

| Potential Target Class | Therapeutic Area | Rationale |

| GPCRs | CNS Disorders, Oncology | Proven affinity of piperidine scaffolds for muscarinic, opioid, and GRPR receptors. researchgate.netnih.govnih.gov |

| Sigma (σ) Receptors | Oncology, Neurodegeneration | Observed anti-proliferative effects of related piperidine ligands. nih.gov |

| Enzymes (e.g., COX) | Inflammation, Pain | Anti-inflammatory activity seen in related naphthalene structures. nih.gov |

| Viral Proteins | Infectious Diseases | Anti-HIV activity demonstrated by some naphthalene derivatives. nih.gov |

Development of Multi-Target Ligands and Polypharmacology Approaches Based on the Scaffold

The traditional "one drug, one target" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. nih.govnih.gov The concept of polypharmacology—designing single molecules that can modulate multiple targets—is gaining prominence as a more effective therapeutic strategy. nih.govscilit.com The this compound scaffold is an excellent starting point for developing such multi-target-directed ligands (MTDLs). nih.gov

The development of MTDLs can potentially offer improved efficacy and a reduced risk of drug-drug interactions compared to combination therapies. nih.gov For diseases like Alzheimer's, an MTDL based on this scaffold could be designed to simultaneously inhibit targets such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). mdpi.com Computational approaches are vital for the rational design of MTDLs, helping to achieve a balanced activity profile against multiple targets while maintaining drug-like properties. nih.govmdpi.com By strategically combining pharmacophoric elements from known inhibitors of different targets onto the this compound framework, researchers can create novel agents with tailored polypharmacological profiles, opening new avenues for treating complex human diseases. mdpi.com

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Amino-1-(1-naphthyl)methylpiperidine and ensuring high purity?

A multi-step synthesis is typically employed, starting with piperidone derivatives. For example:

- Step 1 : Alkylation of 4-aminopiperidine with 1-naphthylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the naphthylmethyl group.

- Step 2 : Catalytic hydrogenation (e.g., Pd/Al₂O₃) to reduce intermediates, as demonstrated in hydrogenation protocols for similar piperidine derivatives .

- Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water) to achieve ≥98% purity. Monitor purity via HPLC (C18 column, UV detection at ~250–300 nm) .

Q. How should researchers characterize the structural integrity of this compound?

Key analytical methods include:

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Treat as hazardous due to unknown toxicology. Use PPE (gloves, goggles), avoid inhalation, and work in a fume hood .

- Storage : -20°C under inert atmosphere (N₂/Ar) to prevent degradation .

- Disposal : Follow institutional guidelines for amine-containing waste.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Case Example : Discrepancies between NMR and X-ray data (e.g., non-planar conformations in piperidine rings) may arise from dynamic equilibria in solution. Use variable-temperature NMR to probe conformational flexibility .

- Cross-Validation : Compare crystallographic data (SHELXL-refined) with computational models (DFT-optimized geometries) .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Modification Sites :

- Amine Group : Acylation (e.g., Boc-protection) to modulate lipophilicity .

- Naphthyl Substituent : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance receptor binding .

- Assay Design : Use in vitro receptor-binding assays (e.g., opioid receptor panels) with LC-MS quantification .

Q. How can computational methods predict the metabolic stability of this compound?

- ADME Modeling : Tools like SwissADME predict CYP450 metabolism sites (e.g., oxidation at piperidine C-4). Validate with microsomal stability assays .

- Docking Studies : Simulate interactions with hepatic enzymes (e.g., CYP3A4) using AutoDock Vina .

Methodological Pitfalls and Solutions

Q. Why might HPLC purity assessments fail to detect trace impurities in this compound?

Q. How should researchers address low yields in catalytic hydrogenation steps?

- Optimization :

- Catalyst Screening: Test Pd/C vs. Raney Ni for substrate compatibility .

- Solvent Effects: Switch from EtOAc to MeOH for better H₂ solubility.

- Temperature/Pressure: Increase to 60°C and 50 psi H₂ .

Data Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.